molecular formula C31H21F6O4P B12937072 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12937072
M. Wt: 602.5 g/mol
InChI Key: WZKXXIFTSODHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: is a complex organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a dioxaphosphocine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One of the key steps includes the formation of the dioxaphosphocine ring. This can be achieved through the reaction of appropriate indene derivatives with phosphorus trichloride, followed by hydrolysis and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would typically involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of various oxidized derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, where it can form complexes with various metals.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings that require specific chemical properties .

Mechanism of Action

The mechanism by which 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects is primarily through its interaction with metal centers in coordination complexes. The dioxaphosphocine ring can act as a chelating agent, stabilizing the metal center and facilitating various catalytic processes. The trifluoromethyl groups can influence the electronic properties of the compound, enhancing its reactivity in certain reactions .

Comparison with Similar Compounds

Uniqueness: What sets 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart is its dioxaphosphocine ring structure, which provides unique coordination chemistry properties. This makes it particularly valuable in the study of metal-ligand interactions and catalysis.

Properties

Molecular Formula

C31H21F6O4P

Molecular Weight

602.5 g/mol

IUPAC Name

12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H21F6O4P/c32-30(33,34)23-7-3-1-5-19(23)21-11-9-17-13-15-29-16-14-18-10-12-22(20-6-2-4-8-24(20)31(35,36)37)28(26(18)29)41-42(38,39)40-27(21)25(17)29/h1-12H,13-16H2,(H,38,39)

InChI Key

WZKXXIFTSODHOM-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.